Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate
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Overview
Description
Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a][1,3,5]triazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of methyl hydrazinecarboxylate with 3-amino-4-methylpyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolo[1,5-a][1,3,5]triazine derivatives.
Scientific Research Applications
Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable photophysical properties.
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
Uniqueness
Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N5O2 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-4-5(7(14)15-2)6-10-3-11-8(9)13(6)12-4/h3H,1-2H3,(H2,9,10,11) |
InChI Key |
ZMNHNDLJAMUEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C(=O)OC)N=CN=C2N |
Origin of Product |
United States |
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